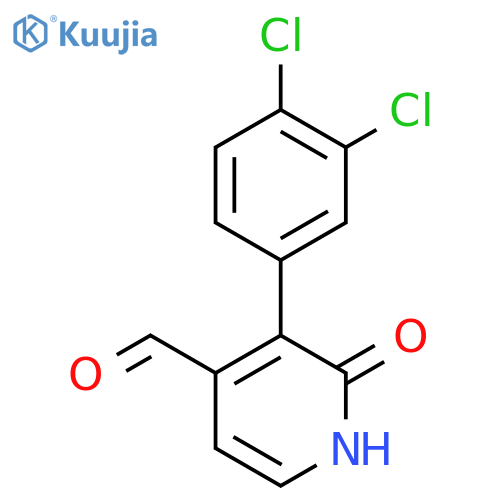Cas no 1361740-91-1 (3-(3,4-Dichlorophenyl)-2-hydroxyisonicotinaldehyde)

3-(3,4-Dichlorophenyl)-2-hydroxyisonicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(3,4-Dichlorophenyl)-2-hydroxyisonicotinaldehyde
-
- インチ: 1S/C12H7Cl2NO2/c13-9-2-1-7(5-10(9)14)11-8(6-16)3-4-15-12(11)17/h1-6H,(H,15,17)
- InChIKey: SYRGAMZIRPAICG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1C(NC=CC=1C=O)=O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 403
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 46.2
3-(3,4-Dichlorophenyl)-2-hydroxyisonicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024002775-250mg |
3-(3,4-Dichlorophenyl)-2-hydroxyisonicotinaldehyde |
1361740-91-1 | 97% | 250mg |
$714.00 | 2022-04-03 | |
| Alichem | A024002775-500mg |
3-(3,4-Dichlorophenyl)-2-hydroxyisonicotinaldehyde |
1361740-91-1 | 97% | 500mg |
$950.60 | 2022-04-03 | |
| Alichem | A024002775-1g |
3-(3,4-Dichlorophenyl)-2-hydroxyisonicotinaldehyde |
1361740-91-1 | 97% | 1g |
$1,747.20 | 2022-04-03 |
3-(3,4-Dichlorophenyl)-2-hydroxyisonicotinaldehyde 関連文献
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
8. Caper tea
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
3-(3,4-Dichlorophenyl)-2-hydroxyisonicotinaldehydeに関する追加情報
Comprehensive Overview of 3-(3,4-Dichlorophenyl)-2-hydroxyisonicotinaldehyde (CAS No. 1361740-91-1)
3-(3,4-Dichlorophenyl)-2-hydroxyisonicotinaldehyde (CAS No. 1361740-91-1) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique dichlorophenyl and hydroxyisonicotinaldehyde moieties, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers and industries are increasingly exploring its potential due to its structural complexity and functional diversity.
The compound's molecular structure features a hydroxy group adjacent to an aldehyde functionality, which enhances its reactivity in various chemical transformations. This makes it a valuable building block for designing pharmaceutical agents, particularly in the development of antimicrobial and anti-inflammatory compounds. Recent studies highlight its role in optimizing drug candidates targeting oxidative stress-related diseases, a hot topic in modern therapeutics.
In addition to its pharmaceutical applications, 3-(3,4-Dichlorophenyl)-2-hydroxyisonicotinaldehyde is also investigated for its potential in material science. Its aromatic and polar groups contribute to its utility in creating advanced polymeric materials and coordination complexes. These materials are often explored for their optical properties and catalytic activity, aligning with the growing demand for sustainable and high-performance materials.
The synthesis of CAS No. 1361740-91-1 typically involves multi-step organic reactions, including halogenation and condensation processes. Optimizing these synthetic routes is a key focus for chemists, as it impacts the compound's yield and purity—critical factors for industrial-scale production. Recent advancements in green chemistry have also spurred interest in developing eco-friendly synthesis methods for this compound.
From a safety and handling perspective, 3-(3,4-Dichlorophenyl)-2-hydroxyisonicotinaldehyde requires standard laboratory precautions. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) and ventilation are recommended during its handling. This aligns with the broader industry trend toward responsible chemical management and workplace safety.
The compound's analytical characterization often employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure accurate identification and quality control, addressing the increasing demand for high-purity intermediates in research and manufacturing. Furthermore, its stability under various storage conditions makes it a reliable candidate for long-term studies.
Looking ahead, 3-(3,4-Dichlorophenyl)-2-hydroxyisonicotinaldehyde is poised to play a pivotal role in emerging scientific domains. Its applications in drug discovery, material innovation, and catalysis continue to expand, driven by interdisciplinary research. As the scientific community prioritizes sustainable development and precision medicine, this compound's relevance is expected to grow significantly.
1361740-91-1 (3-(3,4-Dichlorophenyl)-2-hydroxyisonicotinaldehyde) 関連製品
- 438554-44-0(5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one)
- 1804885-30-0(4-Bromo-2-(difluoromethyl)-6-fluoropyridine-3-sulfonyl chloride)
- 2098014-87-8(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1341532-31-7(2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide)
- 897619-34-0(2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol)
- 2229316-22-5(3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol)
- 1805465-68-2(2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetonitrile)
- 1194950-90-7(5-methyl-2-(2-nitroethenyl)pyridine)
- 933674-45-4((1R,2S)-2-(3-Propan-2-yloxyphenyl)cyclopentan-1-ol)
- 608515-70-4(7-Chloro-5-isoquinolinamine)



